Conformational Divergence from 4-Methylphenyl Analog by Single-Crystal X‑ray Diffraction
The 6-phenyl derivative exhibits a phenyl ring twist of 47.9° relative to the triazole plane, compared to only 33.5° for the 6-(4-methylphenyl) analog [1]. The thiadiazine ring puckering parameters also differ: Q = 0.616 Å (θ = 66.7°, ϕ = 34.6°) for the 6-phenyl compound versus Q = 0.587 Å (θ = 65.8°, ϕ = 34.2°) for the 4-methylphenyl analog [1]. These conformational differences directly affect the spatial orientation of the 6-aryl pharmacophore.
| Evidence Dimension | Phenyl ring dihedral angle vs. triazole plane and thiadiazine ring puckering parameters |
|---|---|
| Target Compound Data | Phenyl twist = 47.9°; Q = 0.616 Å, θ = 66.7°, ϕ = 34.6° |
| Comparator Or Baseline | 6-(4-Methylphenyl) analog: phenyl twist = 33.5°; Q = 0.587 Å, θ = 65.8°, ϕ = 34.2° |
| Quantified Difference | Phenyl twist difference = 14.4°; ΔQ = 0.029 Å; Δθ = 0.9°; Δϕ = 0.4° |
| Conditions | Single-crystal X‑ray diffraction; both structures solved in the same study under identical refinement conditions |
Why This Matters
These structural data allow researchers to deconvolve electronic from steric contributions to target binding when comparing 6-phenyl vs. 6-(4-substituted phenyl) analogs in SAR campaigns.
- [1] Özbey S, Ergenç N, Ulusoy N, Çapan G, Sanis GÖ, Kiraz M. 3-(2-Furyl)-6-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and its 6-phenyl analogue. Acta Crystallogr C. 2000;56(Pt 2):202-204. doi:10.1107/S0108270199014079. View Source
